1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea
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Description
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea, also known as compound 25, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including hypertension, inflammation, and cancer.
Scientific Research Applications
Structural Characteristics and Conformational Adjustments
The compound exhibits interesting conformational behaviors and structural characteristics. Phukan and Baruah (2016) highlighted the conformational adjustments in urea and thiourea-based assemblies, indicating intramolecular hydrogen bonding and homodimeric hydrogen-bonded synthons. The study also noted differences in self-assembly and reactivity between urea and thiourea derivatives, influenced by anion-guided assemblies and polymorphism in certain derivatives (Phukan & Baruah, 2016).
Synthesis and Structural Characterization
The synthesis process of derivatives of urea and thiourea demonstrates the compound's versatility in forming various structures. Baruah and Brahma (2023) explored the structural characterisation of self-assemblies and photoluminescence of perchlorate salts of urea derivatives. This study provided insights into the unique structural and photoluminescent properties of these derivatives, highlighting the significance of the parent urea or thiourea derivatives in these properties (Baruah & Brahma, 2023).
Polymerization and Material Applications
In the context of polymerization and material applications, the compound serves as a precursor or a part of the backbone for various polymeric materials. Mallakpour and Rafiee (2007) described the use of a related compound in the synthesis of novel poly(urea-urethane)s, demonstrating the potential of urea derivatives in creating materials with specific properties like solubility, chromophoric behavior, and inherent viscosities (Mallakpour & Rafiee, 2007).
Sensor Development
The compound's derivatives have been utilized in developing sensors, particularly for metal ion detection. Tayade et al. (2014) developed a urea-linked dipodal naphthalene-based fluorescent sensor, showcasing its selectivity towards Hg(2+) ions. The sensor's application extended to live cell imaging, indicating the compound's potential in biotechnological applications (Tayade et al., 2014).
properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-15-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(14-18)24-12-5-13-28(24,26)27/h1-4,6-11,14H,5,12-13,15H2,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVZIIMCSOQGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea |
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